N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
This compound features a 1,3,4-oxadiazole core linked to a 5,6,7,8-tetrahydronaphthalene moiety and a piperidine ring sulfonylated at the thiophene-2-position.
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c27-20(16-9-11-26(12-10-16)32(28,29)19-6-3-13-31-19)23-22-25-24-21(30-22)18-8-7-15-4-1-2-5-17(15)14-18/h3,6-8,13-14,16H,1-2,4-5,9-12H2,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTIOWHEUWDFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity based on available literature, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 376.43 g/mol. Its structure features a piperidine ring linked to an oxadiazole moiety and a thiophene sulfonyl group, which are crucial for its biological activities.
The compound primarily interacts with various biological targets, influencing multiple biochemical pathways:
- Retinoic Acid Receptor Gamma : The compound binds to this receptor, which plays a crucial role in cell growth and differentiation. This interaction suggests potential applications in cancer therapy and regenerative medicine.
- Antimycobacterial Activity : Preliminary studies indicate that derivatives of oxadiazole compounds exhibit activity against Mycobacterium tuberculosis. The mechanism may involve interference with mycobacterial cell wall synthesis or metabolic pathways .
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. SAR studies indicate that modifications to the thiophene and oxadiazole components can enhance cytotoxicity against various cancer cell lines .
Antitumor Activity
A series of compounds based on the oxadiazole structure have been evaluated for their anticancer properties. Notably, the presence of specific substituents on the thiophene and piperidine rings significantly affects their potency. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
These results suggest that structural modifications can lead to enhanced activity against specific cancer types .
Antimycobacterial Activity
In vitro tests have demonstrated that certain derivatives of the compound possess significant antimycobacterial activity:
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Compound C | 0.25 | Mycobacterium tuberculosis |
This data indicates that the oxadiazole moiety is integral to the observed biological effects against pathogenic bacteria .
Case Studies
Case Study 1: Anticancer Efficacy
A study explored the effects of various derivatives on breast cancer cell lines. The most effective compounds were those with electron-donating groups at strategic positions on the aromatic rings, leading to enhanced binding affinity to target proteins involved in cell proliferation.
Case Study 2: Antimycobacterial Screening
Researchers synthesized several oxadiazole derivatives and screened them against Mycobacterium tuberculosis H37Rv. Compounds exhibiting low MIC values were further analyzed for their mechanisms of action, revealing potential pathways for drug development against resistant strains of tuberculosis.
Comparison with Similar Compounds
Core Heterocycle Variations: Oxadiazole vs. Thiadiazole
Compound from :
- Structure : N-(4-Methylphenyl)-5-[1-(5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl)Piperidin-3-yl]-1,3,4-Thiadiazole-2-Carboxamide
- Key Differences : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring, altering electronic properties (sulfur vs. oxygen).
- Properties : Molecular weight = 496.65, logP = 5.07, logSw (aqueous solubility) = -4.67 .
- Implications : The thiadiazole’s increased electron-withdrawing character may enhance metabolic stability but reduce solubility compared to the oxadiazole analog.
Piperidine Substituent Modifications
Compounds from :
- Example: (R)-N-(1-((5-Amino-5,6,7,8-Tetrahydronaphthalen-2-yl)Methyl)Piperidin-4-yl)-N-Phenylpropionamide (Compound 10)
- Key Differences : Lacks the thiophene-2-sulfonyl group; instead, features an anilide (N-phenylpropionamide) substituent.
Thiophene Sulfonyl vs. Carboxamide Derivatives
Compounds from :
- Example: 6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7b)
- Key Differences : Replaces the sulfonylated piperidine with a triazepine-fused thiophene carboxamide.
- Implications: The carboxamide group enhances polarity (higher hydrogen-bond donors: 1 → 2), favoring solubility but possibly reducing CNS penetration .
Physicochemical and Pharmacokinetic Profiles
Bioactivity and Mechanism of Action Insights
- Structural Clustering : suggests compounds with overlapping structural motifs (e.g., sulfonamides, heterocycles) cluster by bioactivity, implying shared targets like kinases or proteases .
- Antibacterial Potential: Thiophene sulfonamides in exhibit antibacterial activity, hinting at possible efficacy in the target compound .
- Chemical-Genetic Profiling : As in , the compound’s mode of action may be inferred by comparing fitness defect profiles in deletion strains, highlighting pathways affected by its structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
